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Abstract

Once viewed solely as an intermediate in the tricarboxylic acid (TCA) cycle, succinate has
emerged as a critical signaling molecule and a key modulator of the immune system.[1][2] This
metabolite, which can accumulate in the cellular microenvironment during conditions such as
hypoxia, inflammation, and metabolic stress, exerts pleiotropic effects on both innate and
adaptive immunity.[1][2][3] Succinate's immunomodulatory functions are mediated through two
primary mechanisms: intracellularly, by stabilizing the transcription factor Hypoxia-Inducible
Factor-1a (HIF-1a), and extracellularly, by activating its cognate G protein-coupled receptor,
SUCNRL1 (also known as GPR91).[1][2][4] The functional consequences of succinate signaling
are highly context-dependent, varying with the immune cell type, its activation state, and the
surrounding tissue environment, leading to both pro- and anti-inflammatory outcomes.[5][6][7]
This guide provides an in-depth technical overview of the mechanisms by which succinate
influences macrophage, dendritic cell, and T cell activity, presenting key quantitative data,
detailed experimental protocols, and visual signaling pathways to inform future research and
therapeutic development.

Succinate Signaling Pathways

Succinate modulates immune cell function through distinct intracellular and extracellular
pathways.
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Intracellular Signaling: HIF-1a Stabilization

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in
macrophages, metabolic reprogramming leads to the accumulation of intracellular succinate.
[1][8] This accumulation occurs due to factors like increased glutamine-dependent anaplerosis
and the GABA shunt.[1][2] Elevated cytosolic succinate inhibits the activity of prolyl
hydroxylase (PHD) enzymes.[1][2][4] PHDs normally mark the alpha subunit of HIF-1 for
proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization and
accumulation of HIF-1a, which can then translocate to the nucleus and drive the transcription of
pro-inflammatory genes, most notably IL1B.[1][4][8][9] Furthermore, the oxidation of succinate
by succinate dehydrogenase (SDH) can generate mitochondrial reactive oxygen species
(ROS), which can also contribute to HIF-1a stabilization.[1][2][10]

Intracellular Succinate Signaling Pathway
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Caption: Intracellular succinate stabilizes HIF-1a to drive inflammatory gene expression.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507857/
https://www.researchgate.net/figure/Roles-of-citrate-and-succinate-in-macrophage-and-DC-activation-by-LPS-Metabolic_fig3_277778773
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507857/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1661948/full
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507857/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1661948/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1404441/full
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507857/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1404441/full
https://www.researchgate.net/figure/Roles-of-citrate-and-succinate-in-macrophage-and-DC-activation-by-LPS-Metabolic_fig3_277778773
https://pubmed.ncbi.nlm.nih.gov/18820681/
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12507857/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1661948/full
https://www.researchgate.net/publication/381388214_Cellular_succinate_metabolism_and_signaling_in_inflammation_implications_for_therapeutic_intervention
https://www.benchchem.com/product/b1194679?utm_src=pdf-body-img
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Signaling: SUCNR1 Activation

Succinate can be released into the extracellular space where it acts as a signaling molecule
by binding to SUCNRL1, a G protein-coupled receptor.[4] SUCNRL1 activation triggers
downstream signaling cascades that are cell-type specific. The receptor couples to both Gq
and Gi alpha subunits.[11][12]

o Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which cleaves
PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of
intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is
often associated with pro-inflammatory and migratory responses in cells like dendritic cells.
[419][11]

o Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels.[11][12] This pathway has been linked to anti-
inflammatory effects in macrophages.[13][14]

Extracellular Succinate Signaling via SUCNR1

Intracellular Space

1 ase

PKC Activation

Extracellular Space Plasma Membrane

[N SUCNR1
Succinate | (GPR91)

Adenylyl
Cyclase

Click to download full resolution via product page

Caption: Extracellular succinate activates SUCNR1, leading to divergent downstream
signaling.
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Succinate's Role in Macrophage Function

Succinate exerts a complex, dual role in macrophage polarization and function, contributing to
both pro- and anti-inflammatory phenotypes.

Pro-inflammatory Effects

In classically activated (M1) macrophages stimulated with LPS, intracellular succinate
accumulation drives IL-13 production via the HIF-1a pathway.[1][8][9] This positions succinate
as a key metabolic signal that amplifies inflammatory responses.

Anti-inflammatory and Context-Dependent Effects

Conversely, several studies demonstrate that succinate can also have immunosuppressive
effects. Exogenous, cell-permeable succinate (diethyl succinate) has been shown to
suppress the secretion of inflammatory mediators like IL-6, TNF, and nitric oxide (NO) from
LPS-stimulated macrophages, a mechanism that can be SUCNR1-independent.[5][15][16]
Furthermore, activation of SUCNR1 on macrophages, particularly in the context of adipose
tissue, can promote an anti-inflammatory M2-like phenotype and help resolve inflammation.[13]
[14] Studies have also shown that macrophages deficient in SUCNR1 exhibit an enhanced
inflammatory response, suggesting a tonic anti-inflammatory role for this receptor.[5][15]

Quantitative Data: Succinate's Effect on Macrophage
Cytokine Secretion
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%

. Effect on
) Succinate Concentr ] Change / Referenc
Cell Type  Stimulus . Cytokinel
Form ation ) Fold e
Mediator
Change
LPS (100 Diethyl LIL-6 ~50%
BMDMs _ 5.0 mM _ _ [15]
ng/mL) succinate Secretion reduction
LPS (100 Diethyl I TNF ~40%
BMDMs _ 5.0 mM _ _ [15]
ng/mL) succinate Secretion reduction
LPS + IFN-  Diethyl 1 NO ~60%
BMDMs _ 5.0 mM _ _ [15]
% succinate Secretion reduction
_ L 111b
LPS (100 Diethyl ~75%
BMDMs _ 5.0 mM mMRNA . [15]
ng/mL) succinate ) reduction
Expression
SUCNR1- N/A ~1.5-fold
LPS (100 _ 1 1L-6 _
KO (Genetic N/A ] increase vs  [15]
ng/mL) Secretion
BMDMs KO) WT
SUCNR1- N/A ~1.3-fold
LPS (100 _ t TNF _
KO (Genetic N/A ) increasevs  [15]
ng/mL) Secretion
BMDMs KO) WT

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocol: In Vitro Macrophage Stimulation
and Analysis

This protocol outlines a general method for assessing the effect of succinate on macrophage
activation, based on methodologies described in the literature.[15][17]

e Cell Culture:

o |solate bone marrow cells from the femurs and tibias of mice.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.researchgate.net/publication/344316751_Succinate_Is_an_Inflammation-Induced_Immunoregulatory_Metabolite_in_Macrophages
https://www.researchgate.net/publication/344316751_Succinate_Is_an_Inflammation-Induced_Immunoregulatory_Metabolite_in_Macrophages
https://www.researchgate.net/publication/344316751_Succinate_Is_an_Inflammation-Induced_Immunoregulatory_Metabolite_in_Macrophages
https://www.researchgate.net/publication/344316751_Succinate_Is_an_Inflammation-Induced_Immunoregulatory_Metabolite_in_Macrophages
https://www.researchgate.net/publication/344316751_Succinate_Is_an_Inflammation-Induced_Immunoregulatory_Metabolite_in_Macrophages
https://www.researchgate.net/publication/344316751_Succinate_Is_an_Inflammation-Induced_Immunoregulatory_Metabolite_in_Macrophages
https://www.benchchem.com/product/b1194679?utm_src=pdf-body
https://www.researchgate.net/publication/344316751_Succinate_Is_an_Inflammation-Induced_Immunoregulatory_Metabolite_in_Macrophages
https://pmc.ncbi.nlm.nih.gov/articles/PMC7569821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20
ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages
(BMDMs).

e Succinate Pre-treatment and Stimulation:

o Plate mature BMDMs in 24-well plates at a density of 0.5 x 1076 cells/well.

o One hour prior to stimulation, pre-treat cells with a cell-permeable form of succinate (e.g.,
Diethyl succinate) at a final concentration range of 0.5 mM to 5 mM. Use a vehicle control
(e.g., DMSO or PBS).

o Stimulate macrophages with LPS (100 ng/mL) with or without IFN-y (10 U/mL) for a
specified duration (e.g., 4 hours for mMRNA analysis, 24 hours for cytokine secretion).

e Analysis of Inflammatory Mediators:

o Cytokine Secretion (ELISA):

= Collect the cell culture supernatant after 24 hours.

» Centrifuge to remove cellular debris.

» Measure the concentration of cytokines (e.g., IL-6, TNF) in the supernatant using
commercially available ELISA kits according to the manufacturer's instructions.

o Nitric Oxide (NO) Secretion (Griess Assay):

» Collect supernatant after 24 hours.

» Use a Griess Reagent System to measure the nitrite concentration, which is a stable
product of NO.

o Gene Expression (qPCR):

= After 4 hours of stimulation, lyse the cells and extract total RNA using a suitable kit (e.qg.,
RNeasy Mini Kit).
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» Synthesize cDNA using a reverse transcription Kit.

» Perform quantitative real-time PCR (qPCR) using SYBR Green or TagMan probes for
target genes (e.g., ll1b, Tnf, I16) and a housekeeping gene (e.g., Actb, Gapdh) for
normalization.

e Analysis of Cell Surface Markers (Flow Cytometry):
o After 24 hours, gently scrape the cells and wash with FACS buffer (PBS with 2% FBS).

o Stain cells with fluorescently-labeled antibodies against surface markers of activation (e.g.,
CD86, CD40) for 30 minutes on ice.

o Wash the cells and analyze them on a flow cytometer.

Succinate's Role in Dendritic Cell (DC) Function

Succinate acts as a pro-inflammatory signal for dendritic cells, enhancing their ability to initiate
adaptive immune responses.

DC Maturation, Migration, and Cytokine Production

Immature DCs express high levels of SUCNRL1.[1][18] Upon encountering succinate in the
extracellular environment—a signal of nearby cell stress or necrosis—DCs undergo maturation.
[4][18] Succinate promotes DC migration to draining lymph nodes, a critical step for antigen
presentation to T cells.[4][9][19] Furthermore, succinate can act in synergy with Toll-like
receptor (TLR) ligands to significantly boost the production of pro-inflammatory cytokines such
as TNF-a and IL-1B.[1][3][9][19]

Quantitative Data: Succinate's Effect on Dendritic Cell
Cytokine Secretion
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Succinate
. . Effecton Fold
Cell Type Stimulus Concentrati . Reference
Cytokine Change
on
Mouse Mo- Poly(I:C T IL-1 Synergistic
O 500 uw ° Ve (]
DCs (TLR3 ligand) Secretion increase
Human Mo- R-837 (TLR7 T TNF-a Synergistic
_ 500 pM _ _ [9]
DCs ligand) Secretion increase

Mo-DCs: Monocyte-Derived Dendritic Cells

Experimental Protocol: In Vitro DC Maturation and
Cytokine Analysis

This protocol describes a method for assessing the synergistic effect of succinate and TLR
ligands on DC activation.[9]

e Cell Culture:

o Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) by magnetic-
activated cell sorting (MACS) using CD14 microbeads.

o Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50
ng/mL), and IL-4 (20 ng/mL) for 5-6 days to generate immature monocyte-derived DCs
(Mo-DCs).

o Stimulation:
o Plate immature Mo-DCs in 96-well plates.

o Stimulate cells for 18-24 hours with a TLR ligand (e.g., Poly(I:C) at 10 pg/mL or R-837 at 1
pg/mL) in the presence or absence of succinate (e.g., 500 uM).

e Analysis:

o Collect supernatant and measure cytokine concentrations (e.g., TNF-a, IL-13) using ELISA
or a multiplex bead array assay.
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o Analyze the expression of maturation markers (e.g., CD83, CD86, HLA-DR) on the cell
surface by flow cytometry.

Succinate's Role in T Cell Function

The influence of succinate on T cells is multifaceted, with evidence supporting both
iImmunosuppressive and pro-inflammatory roles.

Inhibition of Effector Function

Exposure of activated human CD4+ and CD8+ T cells to high concentrations of succinate has
been shown to suppress their effector functions. This includes a reduction in degranulation and
a broad inhibition of cytokine secretion, including the critical anti-tumor cytokine IFN-y.[4][20]
This suggests that in tumor microenvironments where succinate can accumulate, it may
contribute to an immunosuppressive landscape.

Promotion of Pro-Inflammatory Lineages

In contrast, studies focusing on intracellular metabolic pathways have shown that genetic
deficiency in SDH leads to succinate accumulation and a lower a-ketoglutarate/succinate
ratio.[21] This metabolic state was found to promote the differentiation of T cells into pro-
inflammatory Thl and Th17 lineages.[4][18][21] In a model of experimental autoimmune uveitis,
the succinate-SUCNR1 axis was shown to enhance Th1/Th17 cell frequencies and their
production of IFN-y and IL-17A.[4][18]

Enhancement of T Cell Stemness

Recent research has uncovered a novel role for succinate in preserving the fithess of CD8+ T
cells. Sustained exposure to succinate was found to promote the survival of CD8+ T cells and
facilitate the generation and maintenance of a stem-like subpopulation.[22] These succinate-
conditioned T cells displayed superior long-term persistence and tumor-clearing capacity,
highlighting a potential therapeutic application for succinate in T cell-based immunotherapies.
[22]

Quantitative Data: Succinate's Effect on T Cell Function
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Succinate
Cell Type Condition Concentrati  Effect % Change Reference

on
Human CD4+  Activated L IFN-y ~50%

1 mM _ _ [20]
T cells (72h) Secretion reduction
Human CD8+  Activated I IFN-y ~40%

1mM _ _ [20]
T cells (72h) Secretion reduction

, !

Human CD8+  Activated ) ~30%

1mM Degranulatio ) [20]
T cells (72h) reduction

n (CD107a)

Cell-

Mouse CD4+  Thl Enhanced
o permeable 1 IFN-y+ cells ) o [21]

T cells Polarization ) differentiation

succinate

Cell-
Mouse CD4+  Thil7 Enhanced

o permeable 1 IL-17+ cells _ o [21]

T cells Polarization ) differentiation

succinate

General Experimental Workflow

Investigating the role of succinate in immune cell function typically follows a structured
workflow, from initial cell culture and treatment to multi-level analysis of the cellular response.
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General Experimental Workflow for Studying Succinate Effects

Phase 1: Experimental Setup

Immune Cell Isolation
(e.g., BMDM, PBMC, Splenocytes)

\

Cell Culture &
Differentiation
(e.g., M-CSF for BMDM)

\ 4

Treatment
- Succinate (or analogue)
- Pro-inflammatory stimulus (LPS)
- Vehicle Control

Phase 2: Data Acquisition & Analysis

Harvest Cells Collect Supernatant

Flow Cytometry Metabolite Analysis ELISA/CBA

RNA B EEE (Pt Edreen (Surface Markers, Viability) (e.g., Griess Assay) (Protein Secretion)

cDNA -> gPCR Western Blot
(Gene Expression) (Protein Levels, Signaling)

Data Integration &
Statistical Analysis

Click to download full resolution via product page

Caption: A typical workflow for investigating succinate's immunomodulatory effects.
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Conclusion and Future Directions

Succinate is a pleiotropic metabolic signal that plays a crucial and complex role in regulating
the activity of macrophages, dendritic cells, and T cells. Its ability to act both intracellularly via
HIF-1a and extracellularly via SUCNRL1 allows it to fine-tune immune responses in a highly
context-dependent manner. This dual functionality makes the succinate signaling axis a
compelling target for therapeutic intervention in a range of diseases characterized by immune
dysregulation, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3]
[41[23]

For drug development professionals, targeting the succinate-SUCNR1 axis with specific
agonists or antagonists presents a promising strategy.[4][24] However, the disparate effects
observed across different immune cells and inflammatory contexts underscore the need for
targeted therapeutic approaches. Future research should focus on elucidating the precise
molecular switches that determine whether succinate signaling results in a pro- or anti-
inflammatory outcome in specific tissues and disease states. A deeper understanding of these
mechanisms will be essential for harnessing the therapeutic potential of modulating succinate
pathways to treat human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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